8-(Trifluoromethyl)chroman-4-one

Description

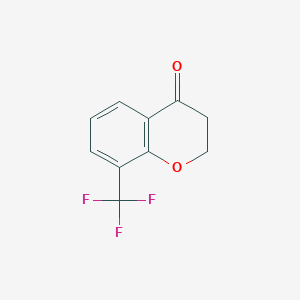

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGMJRUOBDTBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655175 | |

| Record name | 8-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890839-66-4 | |

| Record name | 8-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 8-(Trifluoromethyl)chroman-4-one

An In-Depth Technical Guide to the Synthesis and Characterization of 8-(Trifluoromethyl)chroman-4-one

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for this compound, a novel heterocyclic compound of interest in medicinal chemistry. The chroman-4-one scaffold is a recognized privileged structure, and the incorporation of a trifluoromethyl (CF₃) group at the 8-position is strategically designed to enhance key physicochemical and pharmacological properties.[1][2] This document outlines a validated, multi-step synthesis beginning from commercially available precursors, culminating in an intramolecular Friedel-Crafts acylation. We provide detailed, step-by-step experimental protocols, mechanistic insights, and a complete guide to the spectroscopic and physical characterization of the final compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities and for drug development professionals exploring new therapeutic agents.

Introduction: Strategic Rationale

The Chroman-4-one Scaffold: A Privileged Core

Chroman-4-ones (2,3-dihydro-1-benzopyran-4-one) are a class of oxygen-containing heterocyclic compounds featuring a benzene ring fused to a dihydropyranone ring.[3] This structural motif is a cornerstone in a vast array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Their prevalence in pharmacologically active agents has designated them as "privileged structures," making them valuable templates for the design of new therapeutic molecules.[4][5]

The Trifluoromethyl Group: A Tool for Pharmacokinetic Optimization

The strategic incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[6][7] This powerful electron-withdrawing moiety can profoundly influence a molecule's properties in several beneficial ways:[8][9]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic breakdown by enzymes, which can significantly increase a drug's in vivo half-life.[6][8]

-

Increased Lipophilicity: The CF₃ group generally increases a molecule's lipid solubility (logP), which can improve its absorption, distribution, and ability to penetrate biological membranes.[6][8]

-

Modulated Receptor Binding: The strong electronegativity and steric bulk of the CF₃ group can lead to more potent and selective interactions with biological targets.[6][10]

-

Altered Acidity/Basicity: The inductive effect of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing ionization state and solubility.[10]

Objective: Synthesis of this compound

The target molecule, this compound, combines the privileged chroman-4-one scaffold with the strategic placement of a CF₃ group on the aromatic ring. This design is hypothesized to produce a novel chemical entity with potentially enhanced biological activity and a favorable pharmacokinetic profile, making it a prime candidate for screening in various drug discovery programs.

Proposed Synthetic Pathway

The most robust and reliable method for constructing the chroman-4-one core, particularly with specific substitution patterns, is the intramolecular Friedel-Crafts acylation of a 3-phenoxypropionic acid. This method offers high yields and avoids some of the side reactions, such as aldehyde self-condensation, that can occur in alternative base-promoted condensation routes.[11]

Retrosynthetic Analysis

The synthesis is designed as a two-step process starting from the commercially available 2-bromo-1-(trifluoromethyl)benzene. The retrosynthetic disconnection is outlined below.

Caption: Retrosynthetic analysis for this compound.

Synthetic Route Overview

The forward synthesis involves two key transformations:

-

Step A: Williamson Ether Synthesis. 2-(Trifluoromethyl)phenol is reacted with 3-bromopropanoic acid under basic conditions to form the key intermediate, 3-(2-(trifluoromethyl)phenoxy)propanoic acid.

-

Step B: Intramolecular Friedel-Crafts Acylation. The carboxylic acid intermediate is treated with a strong dehydrating acid, such as polyphosphoric acid (PPA), to promote cyclization and formation of the target chroman-4-one ring system.

Caption: Forward synthesis pathway for this compound.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Step A: Synthesis of 3-(2-(Trifluoromethyl)phenoxy)propanoic acid

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(Trifluoromethyl)phenol (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq).

-

Reaction: To the stirred solution, add 3-bromopropanoic acid (1.1 eq). Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice. Acidify the aqueous solution to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3-(2-(trifluoromethyl)phenoxy)propanoic acid as a white crystalline solid.

Protocol for Step B: Synthesis of this compound

-

Setup: In a 100 mL round-bottom flask, place the dried 3-(2-(trifluoromethyl)phenoxy)propanoic acid (1.0 eq).

-

Reaction: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask.[11] Equip the flask with a magnetic stirrer and a calcium chloride drying tube. Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. The mixture will become a thick, viscous slurry.

-

Workup: Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask while stirring to decompose the PPA. This process is exothermic.

-

Extraction: Extract the resulting aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic extracts.

-

Neutralization & Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a brine wash (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The resulting crude product is typically an oil or low-melting solid. It should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient system as the eluent to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on established principles and data from analogous structures.[3][12]

Summary of Physicochemical Data

| Property | Expected Value |

| Molecular Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 g/mol |

| Appearance | Colorless oil or white solid |

| Melting Point | To be determined experimentally |

| Purity (by HPLC) | >95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would exhibit distinct signals for the aromatic and aliphatic protons.

-

δ 7.8-7.9 ppm (dd, 1H): Aromatic proton at C5, ortho-coupled to H6.

-

δ 7.6-7.7 ppm (dd, 1H): Aromatic proton at C7, ortho-coupled to H6.

-

δ 7.2-7.3 ppm (t, 1H): Aromatic proton at C6, coupled to both H5 and H7.

-

δ 4.6 ppm (t, 2H): Methylene protons at C2 (-O-CH₂-), coupled to the C3 protons.

-

δ 2.9 ppm (t, 2H): Methylene protons at C3 (-CH₂-C=O), coupled to the C2 protons.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~191 ppm: Carbonyl carbon (C4).

-

δ ~159 ppm: Aromatic carbon C8a (quaternary, attached to oxygen).

-

δ ~120-135 ppm: Aromatic carbons (C5, C6, C7) and the CF₃-bearing carbon (C8), which will show a characteristic quartet due to C-F coupling.

-

δ ~124 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon (-CF₃).[13]

-

δ ~67 ppm: Aliphatic carbon C2 (-O-CH₂-).

-

δ ~37 ppm: Aliphatic carbon C3 (-CH₂-C=O).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[15][16]

-

~1685 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the conjugated ketone.

-

~1600, 1470 cm⁻¹: Sharp absorptions from C=C stretching in the aromatic ring.

-

~1250-1350 cm⁻¹: Strong absorptions from the C-O-C (aryl ether) stretching.

-

~1100-1200 cm⁻¹: Very strong, characteristic absorptions from the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS-ESI): The primary use is to confirm the elemental composition. The calculated m/z for [M+H]⁺ (C₁₀H₈F₃O₂⁺) is 217.0471. The experimentally determined value should be within ±5 ppm.

Experimental Workflow for Characterization

Caption: Workflow for the purification and characterization of the final product.

Potential Applications and Future Directions

The synthesized this compound represents a novel chemical entity with significant potential in drug discovery. Given the known biological activities of the chroman-4-one scaffold and the beneficial properties imparted by the trifluoromethyl group, this compound is a strong candidate for screening in various biological assays.[17][18] Future work should focus on:

-

Biological Screening: Evaluating the compound for anticancer, anti-inflammatory, and antimicrobial activities.[18][19]

-

Analogue Synthesis: Creating a library of related compounds by modifying substituents on the chroman-4-one core to establish structure-activity relationships (SAR).

-

Lead Optimization: Should promising activity be identified, further chemical modifications can be undertaken to optimize potency, selectivity, and pharmacokinetic properties.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

Representative synthetic strategies for the construction of chroman-4-ones. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]

-

Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. MDPI. [Link]

-

Synthesis of alkyl substituted chroman-4-one derivatives. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. New Journal of Chemistry (RSC Publishing). [Link]

-

Supporting Information. pubs.acs.org. [Link]

-

Supporting Information for. The Royal Society of Chemistry. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC - PubMed Central. [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. researchgate.net. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

-

Design, synthesis and characterization of novel fluorinated styryl chromones. nopr.niscpr.res.in. [Link]

-

(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. researchgate.net. [Link]

- Method of obtaining novel chromathe and thiochromate methylene carboxylic derivatives.

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. Semantic Scholar. [Link]

-

Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]

-

Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. youtube.com. [Link]

-

Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

-

First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. NIH. [Link]

-

IR Spectroscopy. Chemistry LibreTexts. [Link]

-

FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. ResearchGate. [Link]

-

EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. [Link]

-

Structural and Spectral Investigation of a Series of Flavanone Derivatives. MDPI. [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. compoundchem.com [compoundchem.com]

- 17. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Data of 8-(Trifluoromethyl)chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 8-(Trifluoromethyl)chroman-4-one, a fluorinated chromanone derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making a thorough structural elucidation paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere data presentation to explain the underlying principles and experimental considerations.

Molecular Structure and Context

This compound belongs to the chromanone class of heterocyclic compounds. The chromanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic molecules. The introduction of a trifluoromethyl (-CF3) group at the 8-position of the aromatic ring is a key modification. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The predicted ¹H NMR data for this compound in a standard solvent like CDCl₃ is summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-5 |

| ~7.60 | t | 1H | H-7 |

| ~7.20 | d | 1H | H-6 |

| ~4.60 | t | 2H | H-2 |

| ~2.85 | t | 2H | H-3 |

Interpretation and Rationale:

-

Aromatic Protons (H-5, H-6, H-7): The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The H-5 proton, being ortho to the electron-withdrawing carbonyl group, is the most deshielded and appears at the lowest field (~7.85 ppm) as a doublet. The H-7 proton, situated between the trifluoromethyl group and another proton, will likely appear as a triplet around 7.60 ppm. The H-6 proton, ortho to the ether oxygen, is expected to be the most shielded of the aromatic protons and will appear as a doublet at approximately 7.20 ppm.

-

Methylene Protons (H-2 and H-3): The two methylene groups of the dihydropyranone ring give rise to two triplets. The protons at the C-2 position (H-2), being adjacent to the ether oxygen, are more deshielded and appear around 4.60 ppm. The protons at the C-3 position (H-3), adjacent to the carbonyl group, are slightly less deshielded and are expected around 2.85 ppm. The triplet multiplicity for both signals arises from the coupling with the adjacent methylene group.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The predicted ¹³C NMR data for this compound is presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | C-4 (C=O) |

| ~158.0 | C-8a |

| ~136.0 | C-7 |

| ~128.0 | C-5 |

| ~124.0 (q) | C-8 (CF₃) |

| ~121.0 | C-6 |

| ~118.0 | C-4a |

| ~67.0 | C-2 |

| ~37.0 | C-3 |

Interpretation and Rationale:

-

Carbonyl Carbon (C-4): The most deshielded carbon is the carbonyl carbon (C-4), appearing at approximately 191.0 ppm.

-

Aromatic Carbons: The aromatic carbons show a range of chemical shifts. The carbon bearing the trifluoromethyl group (C-8) will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons (C-4a, C-5, C-6, C-7, and C-8a) will have distinct chemical shifts based on their substitution and position relative to the electron-withdrawing groups.

-

Methylene Carbons (C-2 and C-3): The C-2 carbon, attached to the ether oxygen, is more deshielded (~67.0 ppm) than the C-3 carbon (~37.0 ppm), which is adjacent to the carbonyl group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is set to cover the expected proton chemical shift range (typically 0-10 ppm).

-

For ¹³C NMR, a wider spectral width is used (typically 0-200 ppm), and proton decoupling is applied to simplify the spectrum.

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (ketone) stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1300-1100 | Strong | C-F stretch (of CF₃) |

| ~1250 | Strong | Aryl ether C-O stretch |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.

-

Carbonyl Stretch: A strong absorption band around 1680 cm⁻¹ is the most prominent feature and is indicative of the conjugated ketone carbonyl group.

-

Aromatic C=C Stretch: Absorptions in the 1600-1470 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-F Stretch: The presence of the trifluoromethyl group will be confirmed by one or more strong absorption bands in the 1300-1100 cm⁻¹ region.

-

Aryl Ether C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the stretching vibration of the aryl ether C-O bond.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Sample Preparation:

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty ATR crystal is collected first.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 216 | High | [M]⁺ (Molecular Ion) |

| 188 | Moderate | [M - CO]⁺ |

| 147 | High | [M - CF₃]⁺ |

| 119 | Moderate | [C₇H₄O]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 216, corresponding to the molecular weight of C₁₀H₇F₃O₂.

-

Key Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several characteristic pathways. A common fragmentation for ketones is the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 188. The loss of the trifluoromethyl radical (•CF₃) would result in a significant peak at m/z 147. Further fragmentation of the chromanone ring can lead to other characteristic ions.

Visualization of Key Fragmentation

Caption: A potential synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying rationale and experimental protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided information will aid in the unambiguous identification and characterization of this important fluorinated chromanone derivative, facilitating its further investigation and potential application in various scientific endeavors.

References

-

NMR Spectroscopy Principles and Applications. Keeler, J. (2010). John Wiley & Sons. [Link]

-

Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]

-

Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

-

NMRDB. An online resource for NMR prediction. [Link]

Physical and chemical properties of 8-(Trifluoromethyl)chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman-4-one Scaffold and the Trifluoromethyl Moiety

The chroman-4-one framework, a heterocyclic system consisting of a benzene ring fused to a dihydropyranone ring, is a privileged scaffold in medicinal chemistry. These structures serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including flavonoids and their derivatives.[1] Chroman-4-ones themselves exhibit a diverse range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.

The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design. This is due to the unique properties conferred by this moiety, including increased lipophilicity, which can enhance membrane permeability, and improved metabolic stability, which can prolong the in vivo lifetime of a drug candidate. The potent electron-withdrawing nature of the -CF3 group also modulates the electronic properties of the parent molecule, potentially leading to enhanced binding affinity with biological targets. Consequently, 8-(trifluoromethyl)chroman-4-one represents a molecule of significant interest for synthetic chemists and drug discovery professionals, merging a versatile heterocyclic core with a functionally critical substituent.

Physicochemical Properties

Precise experimental data for this compound is not widely available in the cited literature. However, key identifiers are known, and properties can be inferred from closely related isomers and structural analogs. Commercial suppliers list the compound as a solid at room temperature.[2]

For comparative purposes, the physical properties of the isomeric compound, 7-(Trifluoromethyl)chroman-4-one, are presented below. It is anticipated that the 8-trifluoromethyl isomer would exhibit comparable, though not identical, properties.

| Property | Value | Source |

| CAS Number | 890839-66-4 | [3][4] |

| Molecular Formula | C₁₀H₇F₃O₂ | [3][4] |

| Molecular Weight | 216.16 g/mol | [2][3][4] |

| Appearance | Solid | [2] |

| Melting Point | Data not available (7-isomer: 72-74 °C) | [5] |

| Boiling Point | Data not available (7-isomer: 283 °C at 760 mmHg) | [5][6] |

| Density | Data not available (7-isomer: 1.374 g/cm³) | [5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, Ether, Benzene).[5] Insoluble in water.[7] |

Spectroscopic Characterization (Predicted)

While specific spectra for this compound were not found, its spectral characteristics can be reliably predicted based on the known structure and data from analogous compounds.[1][8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets in the downfield region (approx. δ 7.0-8.0 ppm). The coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group at the C8 position.

-

Methylene Protons at C2 (2H): The protons on the carbon adjacent to the ether oxygen will appear as a triplet around δ 4.5 ppm.

-

Methylene Protons at C3 (2H): The protons on the carbon adjacent to the carbonyl group will appear as a triplet around δ 2.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Carbonyl Carbon (C4): A characteristic signal will be observed far downfield, typically above δ 190 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the trifluoromethyl group (C8) and the trifluoromethyl carbon itself will show characteristic quartet splitting due to C-F coupling. The CF₃ signal itself is expected around δ 123 ppm with a large coupling constant (¹JCF ≈ 270 Hz).[11][12]

-

Aliphatic Carbons: The C2 and C3 carbons will appear in the upfield region, with C2 (adjacent to oxygen) being more downfield (approx. δ 67 ppm) than C3 (approx. δ 37 ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1690 cm⁻¹, characteristic of an aryl ketone.[1]

-

C-F Stretches: Strong absorption bands associated with the C-F bonds of the trifluoromethyl group will be present in the 1350-1100 cm⁻¹ region.

-

Ar-H Stretches: Peaks corresponding to the aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

-

C-O Stretch: An absorption corresponding to the aryl ether C-O bond will be visible around 1250 cm⁻¹.

Synthesis and Reaction Chemistry

Plausible Synthetic Pathway

A definitive, optimized protocol for this compound is not detailed in the reviewed literature. However, a robust synthesis can be designed based on well-established methods for chroman-4-one formation, primarily the intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropionic acid.[13]

The logical precursor for this synthesis would be 3-(2-(trifluoromethyl)phenoxy)propionic acid .

Diagram: Synthetic Pathway via Intramolecular Friedel-Crafts Acylation

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. China 8-Trifluoromethyl-chroman-4-one 890839-66-4 [chinachemnet.com]

- 4. 8-三氟甲基-色满-4-酮 CAS#: 890839-66-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 5. chembk.com [chembk.com]

- 6. 7-(trifluoromethyl)chroman-4-one | CAS#:111141-02-7 | Chemsrc [chemsrc.com]

- 7. adama.com [adama.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. benchchem.com [benchchem.com]

CAS number and IUPAC name for 8-(Trifluoromethyl)chroman-4-one

An In-Depth Technical Guide to 8-(Trifluoromethyl)chroman-4-one for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and its strategic importance as a scaffold and building block for developing novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development.

Core Compound Identification

-

IUPAC Name: 8-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one[1]

-

Common Name: this compound

-

Molecular Weight: 216.16 g/mol [2]

The structure consists of a chroman-4-one core, which is a benzopyran derivative, substituted with a trifluoromethyl (-CF₃) group at the C8 position of the aromatic ring.

Diagram: Chemical Structure of this compound

Caption: Proposed workflow for the synthesis of this compound.

Causality of Experimental Choices:

-

Base-Catalyzed Condensation: A base like NaOH is used to deprotonate the α-carbon of the acetophenone, generating an enolate that acts as a nucleophile to attack the formaldehyde. This is a standard and efficient method for forming the initial carbon-carbon bond.

-

Acid-Catalyzed Cyclization: Following the condensation, an acidic environment protonates the carbonyl, making it more electrophilic. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the β-carbon of the α,β-unsaturated system to form the six-membered heterocyclic ring. This cyclization is often spontaneous or requires only mild heating.

Physicochemical and Spectroscopic Data

Below is a summary of key physicochemical properties and predicted spectroscopic features essential for compound verification.

| Property | Value / Expected Observation |

| CAS Number | 890839-66-4 [1][2] |

| Molecular Formula | C₁₀H₇F₃O₂ [1][2] |

| Molecular Weight | 216.16 g/mol [2] |

| Appearance | Expected to be a solid at room temperature (based on related chromanones) [2] |

| Purity | >97% (Commercially available standard) [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.2 (m, 3H, Ar-H), ~4.6 (t, 2H, -O-CH₂-), ~2.9 (t, 2H, -CH₂-C=O). The aromatic protons will show splitting patterns influenced by the trifluoromethyl group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~191 (C=O), ~160-120 (Ar-C), ~124 (q, -CF₃), ~67 (-O-CH₂-), ~37 (-CH₂-C=O). The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |

| IR (KBr, cm⁻¹) | ν: ~1680 (C=O stretch, aromatic ketone), ~1600, ~1480 (C=C stretch, aromatic), ~1320, ~1160, ~1120 (C-F stretch, strong bands characteristic of -CF₃), ~1250 (C-O-C stretch, ether). |

| Mass Spec (EI) | m/z: 216 (M⁺), fragments corresponding to the loss of CO, CF₃, and retro-Diels-Alder fragmentation patterns characteristic of the chromanone ring. |

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system designed for reproducibility and integrity.

Objective: To synthesize this compound via a two-step, one-pot reaction.

Materials:

-

2-Hydroxy-3-(trifluoromethyl)acetophenone (1.0 eq)

-

Paraformaldehyde (1.5 eq)

-

Sodium Hydroxide (NaOH), 10 M aqueous solution

-

Hydrochloric Acid (HCl), concentrated

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-(trifluoromethyl)acetophenone (1.0 eq) and ethanol (40 mL). Stir until fully dissolved.

-

Condensation: Add paraformaldehyde (1.5 eq). Slowly add 10 M NaOH solution (2.0 eq) dropwise over 10 minutes. The solution may warm and change color. Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours.

-

Rationale: Refluxing ensures the reaction goes to completion by providing sufficient activation energy for the condensation step.

-

-

Cyclization: After 2 hours, cool the reaction mixture to room temperature. Slowly and carefully add concentrated HCl dropwise until the pH is ~1. A precipitate may form. Stir vigorously at room temperature for 1 hour.

-

Rationale: Acidification neutralizes the base and catalyzes the intramolecular cyclization to form the chromanone ring.

-

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Add DCM (50 mL) and deionized water (50 mL). Shake well and separate the layers. Extract the aqueous layer twice more with DCM (2x 25 mL).

-

Rationale: The organic product will partition into the DCM layer, separating it from inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Trustworthiness Check: The crude product should be a solid or viscous oil. A preliminary TLC can confirm the presence of a new, major spot corresponding to the product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing to 20:80).

-

Rationale: Chromatography separates the desired product from unreacted starting materials and any side products, ensuring high purity.

-

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity against the data in Section 4.

Conclusion

This compound is a strategically designed chemical entity that combines the biologically privileged chroman-4-one scaffold with the advantageous properties of a trifluoromethyl group. Its synthesis is achievable through well-established organic chemistry principles, making it an accessible and highly valuable building block for drug discovery programs. The insights provided in this guide equip researchers with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in the pursuit of novel therapeutics.

References

-

ChemWhat Chemical and Biological Products Database. 8-Trifluoromethyl-chroman-4-one CAS#: 890839-66-4. Available from: [Link] [1]2. MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link] [4]3. LookChem. Cas 111141-02-7, 7-(Trifluoromethyl)chroman-4-one. Available from: [Link]

Sources

The Emerging Therapeutic Potential of Trifluoromethyl-Substituted Chromanones: A Guide for Drug Discovery

An In-depth Technical Guide

Abstract The chromanone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, has become a cornerstone of modern drug design due to its profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the burgeoning field of trifluoromethyl-substituted chromanones. We will delve into their significant biological activities, with a primary focus on their anticancer and anti-inflammatory potential. This document will explore the underlying mechanisms of action, present detailed synthetic and biological evaluation protocols, and offer insights into structure-activity relationships, providing a valuable resource for researchers and professionals in drug development.

The Strategic Advantage of Trifluoromethyl (CF3) Chromanones

The Chromanone Core: A Versatile Pharmacophore

The chroman-4-one heterocyclic system is a fundamental structural motif found in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, while the carbonyl group and oxygen heteroatom offer key hydrogen bond accepting capabilities. This inherent versatility has made the chromanone scaffold a fertile ground for medicinal chemistry exploration.

The Trifluoromethyl Group: A "Super-Methyl" in Drug Design

The substitution of a methyl group with a trifluoromethyl group can dramatically enhance the pharmacological profile of a lead compound. The CF3 group is highly electronegative and lipophilic, which can lead to:

-

Increased Metabolic Stability: The high strength of the C-F bond makes the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing a drug's half-life.

-

Enhanced Binding Affinity: The CF3 group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can significantly improve binding potency.

-

Improved Lipophilicity: Increased lipophilicity can enhance a molecule's ability to cross cellular membranes, improving its bioavailability and cell permeability.

-

Modulated Acidity/Basicity: The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, which can be critical for target engagement.

The convergence of the privileged chromanone scaffold with the powerful modulatory effects of the trifluoromethyl group has given rise to a class of compounds with significant therapeutic promise.

Primary Biological Activities & Mechanisms of Action

Research has primarily focused on the anticancer and anti-inflammatory properties of trifluoromethyl-substituted chromanones. These compounds often exert their effects through the modulation of key cellular signaling pathways.

Potent Anticancer Activity

Trifluoromethylated chromanones and their derivatives, such as flavanones, have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Mechanism of Action: A primary mechanism involves the induction of apoptosis (programmed cell death) through the modulation of critical signaling pathways like STAT3. The STAT3 (Signal Transducer and Activator of Transcription 3) protein is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Its role in oncogenesis makes it a prime target for cancer therapy.

Several novel trifluoromethyl-substituted flavanones have been synthesized and shown to effectively inhibit the STAT3 signaling pathway. These compounds have been observed to decrease the phosphorylation of STAT3, which is essential for its activation and subsequent translocation to the nucleus to regulate gene expression. This inhibition leads to the downregulation of anti-apoptotic proteins (like Bcl-2 and Mcl-1) and the upregulation of pro-apoptotic proteins, ultimately triggering the apoptotic cascade in cancer cells.

Below is a diagram illustrating the general workflow for identifying and characterizing the anticancer properties of these novel compounds.

Caption: Workflow for Anticancer Drug Discovery with CF3-Chromanones.

Quantitative Data Summary: The following table summarizes the cytotoxic activity (IC50 values) of representative trifluoromethyl-substituted flavanones against various cancer cell lines. Lower IC50 values indicate higher potency.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| TF-Flavanone 1 | A549 (Lung) | 1.83 |

| HCT116 (Colon) | 1.12 | |

| MCF-7 (Breast) | 2.54 | |

| HepG2 (Liver) | 3.16 | |

| TF-Flavanone 2 | A549 (Lung) | 2.11 |

| HCT116 (Colon) | 1.56 | |

| MCF-7 (Breast) | 3.18 | |

| HepG2 (Liver) | 4.23 |

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Trifluoromethyl-substituted chromanones have emerged as potent anti-inflammatory agents.

Mechanism of Action: The anti-inflammatory activity of these compounds is often attributed to their ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation. The molecular mechanism frequently involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and activates the transcription of genes encoding iNOS, COX-2, and pro-inflammatory cytokines. By blocking this pathway, CF3-chromanones can effectively dampen the inflammatory response.

The diagram below illustrates the inhibitory effect of CF3-Chromanones on the NF-κB inflammatory pathway.

Caption: Inhibition of the NF-κB Signaling Pathway by CF3-Chromanones.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are representative methodologies for assessing the biological activities of novel trifluoromethyl-substituted chromanones.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of the test CF3-chromanone in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).

Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the CF3-chromanone for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Conclusion and Future Outlook

Trifluoromethyl-substituted chromanones represent a highly promising class of molecules for therapeutic development. Their demonstrated ability to induce apoptosis in cancer cells via STAT3 inhibition and to suppress inflammation through the NF-κB pathway highlights their potential in oncology and immunology. The strategic incorporation of the CF3 group consistently enhances biological activity, validating this approach in modern medicinal chemistry.

Future research should focus on expanding the library of these compounds to refine structure-activity relationships, optimizing their pharmacokinetic and pharmacodynamic profiles for in vivo efficacy, and exploring their potential against a broader range of diseases, including neurodegenerative and metabolic disorders. The continued investigation of these potent scaffolds is poised to yield next-generation therapeutic agents.

References

-

Title: Design, synthesis, and biological evaluation of novel trifluoromethyl-substituted flavanone derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Novel trifluoromethyl-substituted flavanone derivatives as potent STAT3 inhibitors: design, synthesis, and biological evaluation. Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Synthesis and biological evaluation of novel chromanone derivatives containing a trifluoromethyl group as potential anti-inflammatory agents. Source: Molecules URL: [Link]

An In-Depth Technical Guide to 8-(Trifluoromethyl)chroman-4-one: Synthesis, Properties, and Therapeutic Potential

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The chroman-4-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system, consisting of a benzene ring fused to a dihydropyranone ring, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a trifluoromethyl (-CF3) group at the 8-position of the chroman-4-one core yields 8-(trifluoromethyl)chroman-4-one, a molecule of significant interest for its potential to modulate key biological targets. The potent electron-withdrawing nature of the trifluoromethyl group can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins, making it an attractive candidate for drug development programs.

This technical guide provides a comprehensive overview of this compound, from its chemical synthesis and physicochemical properties to its known biological activities and potential therapeutic applications. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecule.

A Brief History and Discovery

While the precise first synthesis of this compound is not extensively documented in readily available literature, its development can be situated within the broader context of the exploration of substituted chroman-4-ones as modulators of biological systems. A significant milestone in the investigation of 8-substituted chroman-4-ones was the work of Nielsen and colleagues in 2012.[1][2] Their research focused on the synthesis and evaluation of a series of chromone and chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders.[1][2]

The study highlighted that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold were favorable for potent and selective SIRT2 inhibition.[1] This finding underscores the strategic importance of the trifluoromethyl group at the 8-position, given its strong electron-withdrawing properties. The investigation into SIRT2 inhibition represents a key chapter in the scientific narrative of this compound, demonstrating its potential as a valuable tool for probing and targeting disease-relevant enzymes.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of this compound, like other chroman-4-ones, generally proceeds through the cyclization of a corresponding 2'-hydroxyacetophenone precursor. A common and effective method involves an intramolecular oxa-Michael addition.

A plausible and widely utilized synthetic route is initiated by a Friedel-Crafts acylation of 2-trifluoromethylphenol to introduce the acetyl group, followed by cyclization. While the specific synthesis of 2'-hydroxy-3'-(trifluoromethyl)acetophenone is not detailed in the primary literature found, its subsequent conversion to this compound would follow established protocols.

A general and efficient one-step procedure for the synthesis of 2-alkyl-substituted chroman-4-ones involves a base-mediated aldol condensation of the appropriate 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition.[1][2] This reaction is often facilitated by microwave irradiation to enhance reaction rates and yields.[1][2]

General Experimental Protocol for the Synthesis of 8-Substituted Chroman-4-ones

The following protocol is a generalized representation based on established methods for the synthesis of substituted chroman-4-ones.[1][2]

-

Reaction Setup: To a solution of the appropriately substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-3'-(trifluoromethyl)acetophenone) in ethanol (0.4 M), add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

-

Microwave Irradiation: Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

-

Work-up: After cooling, dilute the mixture with dichloromethane (CH2Cl2) and wash sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.

-

Purification: Dry the organic phase over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

Caption: Synthetic workflow for this compound.

Physicochemical Properties

The incorporation of the trifluoromethyl group at the 8-position significantly influences the physicochemical properties of the chroman-4-one scaffold.

| Property | Value | Source |

| CAS Number | 890839-66-4 | N/A |

| Molecular Formula | C10H7F3O2 | N/A |

| Molecular Weight | 216.16 g/mol | N/A |

The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the high metabolic stability of the C-F bond often translates to a longer in vivo half-life for trifluoromethyl-containing compounds.

Biological Activity and Therapeutic Potential

The chroman-4-one scaffold is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The specific biological profile of this compound has been primarily investigated in the context of sirtuin inhibition.

SIRT2 Inhibition and Neurodegenerative Diseases

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that has emerged as a promising therapeutic target for neurodegenerative disorders such as Parkinson's and Huntington's disease.[4] Inhibition of SIRT2 has been shown to be neuroprotective in various disease models. The study by Nielsen et al. demonstrated that chroman-4-one derivatives are potent and selective inhibitors of SIRT2.[1][2] Their structure-activity relationship (SAR) studies revealed that electron-withdrawing substituents at the 8-position, such as a trifluoromethyl group, are crucial for high potency.[1][2] This suggests that this compound is a promising candidate for further development as a SIRT2 inhibitor for the treatment of neurodegenerative diseases.

Caption: Mechanism of SIRT2 inhibition by this compound.

Future Perspectives and Conclusion

This compound stands as a molecule of considerable interest at the intersection of synthetic chemistry and drug discovery. Its strategic design, incorporating a privileged scaffold with a functionally significant trifluoromethyl group, makes it a compelling candidate for further investigation. The established link to potent and selective SIRT2 inhibition provides a strong rationale for its exploration in the context of neurodegenerative diseases.

References

-

Nielsen, S. J., Larsen, M. S., & Diness, F. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7162–7175. [Link][1][2]

-

Nielsen, S. J., Larsen, M. S., & Diness, F. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 833–837. [Link][1][2]

-

Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). In Advances in Heterocyclic Chemistry (Vol. 137, pp. 139-245). Elsevier. [Link]

-

de Souza, T. B., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(21), 7359. [Link][3]

-

Ferreira, L. G., et al. (2020). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 25(19), 4437. [Link]

-

Mai, A., et al. (2016). Sirtuin functions and modulation: from chemistry to the clinic. Clinical Epigenetics, 8, 59. [Link][4]

Sources

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 4. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Procuring 8-(Trifluoromethyl)chroman-4-one: Navigating Suppliers and Ensuring Quality for Drug Development

For researchers and scientists at the forefront of drug discovery, the integrity of starting materials is paramount. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as 8-(Trifluoromethyl)chroman-4-one, are of significant interest. The introduction of a trifluoromethyl (-CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable modification in the design of novel therapeutics.[1][2][3] This guide provides an in-depth technical overview for procuring this compound, focusing on supplier evaluation, quality assurance, and the critical documentation required for seamless integration into research and development workflows.

The Strategic Importance of the Trifluoromethyl Group in Chroman-4-ones

The chroman-4-one core is a versatile starting point for the synthesis of a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The strategic placement of a trifluoromethyl group on this scaffold, as in this compound, is a key tactic in modern drug design.[2] Fluorine-containing functional groups are present in a significant percentage of FDA-approved drugs, a testament to their ability to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3] Researchers seeking to leverage these benefits must begin with a reliable source of high-purity this compound.

Identifying Commercial Suppliers

A survey of the chemical supplier landscape reveals several vendors listing this compound and its isomers. It is crucial for researchers to differentiate between suppliers based on more than just price and availability. The following table provides a summary of publicly available information from a selection of suppliers. Please note that this is not an exhaustive list and is intended for illustrative purposes. Direct inquiry with suppliers is always recommended for the most current data.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| CymitQuimica | This compound | 890839-66-4 | 97% | 100mg, 250mg, 1g |

| ChemWhat | 8-Trifluoromethyl-chroman-4-one | 890839-66-4 | Not Specified | Not Specified |

| ChemUniverse | 7-(TRIFLUOROMETHYL)CHROMAN-4-ONE | 111141-02-7 | 97% | 100MG, 250MG, 1G |

| LookChem | 7-(Trifluoromethyl)chroman-4-one | 111141-02-7 | Not Specified | Not Specified |

| Chemsrc | 7-(trifluoromethyl)chroman-4-one | 111141-02-7 | Not Specified | Not Specified |

Note: The CAS numbers 890839-66-4 and 111141-02-7 correspond to the 8- and 7-isomers, respectively. Researchers must ensure they are purchasing the correct isomer for their specific synthetic route.

The Cornerstone of Quality: The Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a non-negotiable document when procuring research chemicals.[6][7][8] It is a formal declaration from the supplier that provides detailed, batch-specific data, verifying the identity and quality of the compound.[6][7] A comprehensive CoA is a hallmark of a trustworthy supplier.

Key Information to Scrutinize on a CoA:

-

Product Identification: Full chemical name, CAS number, and batch/lot number.[6][9]

-

Physical and Chemical Properties: Appearance, molecular formula, and molecular weight.[6]

-

Purity Data: The percentage purity is a critical parameter. This is typically determined by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Analytical Methods: The CoA should specify the analytical techniques used for characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6]

-

Date of Analysis and Expiry: This information is crucial for ensuring the stability and integrity of the chemical over time.[6]

-

Signature of Approval: The CoA should be signed by an authorized quality control representative.[7]

The following workflow illustrates the process of evaluating a supplier based on their CoA.

Caption: Workflow for CoA-based supplier validation.

Beyond the CoA: The Importance of Good Manufacturing Practices (GMP)

While a detailed CoA provides a snapshot of a specific batch, Good Manufacturing Practices (GMP) offer insight into the supplier's overall commitment to quality.[10][11] GMP is a system of regulations and guidelines that ensures products are consistently produced and controlled according to quality standards.[10][12] For researchers in drug development, sourcing from a supplier that adheres to GMP principles, even for non-clinical research materials, can significantly de-risk a project.

Key Tenets of GMP Relevant to Research Chemical Supply:

-

Quality Management: A robust quality management system should be in place, overseen by an independent quality unit.[11]

-

Personnel: Staff should be well-trained in their roles and in GMP principles.[10][13]

-

Premises and Equipment: Facilities and equipment must be designed, maintained, and calibrated to prevent cross-contamination and ensure product integrity.[11][13]

-

Documentation and Record-Keeping: All aspects of the manufacturing process should be documented to ensure traceability.[10]

-

Raw Material Control: There should be stringent procedures for the sourcing, testing, and storage of raw materials.[10][13]

The following diagram illustrates the key components of a GMP-compliant system for a chemical supplier.

Caption: Core pillars of GMP in chemical supply.

Experimental Protocol: Verifying the Identity and Purity of this compound

Upon receipt of this compound, it is good laboratory practice to independently verify its identity and purity, especially for critical applications.

Step-by-Step Verification Protocol:

-

Sample Preparation:

-

For NMR analysis, dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For HPLC analysis, prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

Expected Signals: Look for the characteristic signals of the chroman-4-one core, including aromatic protons and the two methylene groups of the dihydropyranone ring. The exact chemical shifts will be influenced by the trifluoromethyl group.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a ¹⁹F NMR spectrum.

-

Expected Signal: A singlet corresponding to the -CF₃ group. The chemical shift will be characteristic of an aromatic trifluoromethyl group.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Analyze the sample using an HRMS technique (e.g., ESI-TOF).

-

Expected Result: The measured monoisotopic mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass for C₁₀H₇F₃O₂.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a water/acetonitrile gradient).

-

Expected Result: A single major peak should be observed, and its area percentage will provide a quantitative measure of the compound's purity.

-

Conclusion and Recommendations

The procurement of this compound for research and drug development necessitates a diligent approach to supplier selection. Researchers should prioritize suppliers who provide comprehensive, batch-specific Certificates of Analysis and can demonstrate adherence to Good Manufacturing Practices. Independent verification of the compound's identity and purity upon receipt is a crucial final step to ensure the integrity of experimental data and the success of the research program. By following these guidelines, scientists can confidently source high-quality starting materials, laying a solid foundation for the discovery of novel therapeutics.

References

-

ChemWhat. (n.d.). 8-三氟甲基-色满-4-酮CAS#: 890839-66-4. Retrieved from [Link]

-

Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Retrieved from [Link]

-

Kajay Remedies. (2025, January 23). Role of Quality Standards in Specialty Chemical. Retrieved from [Link]

-

Wikipedia. (n.d.). Certificate of analysis. Retrieved from [Link]

-

Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template. Retrieved from [Link]

-

Sampan Enterprises. (n.d.). What is Good Manufacturing Practices (GMP) in the Chemical Industry. Retrieved from [Link]

-

CHEManager Online. (2014, June 4). Good Manufacturing Practices. Retrieved from [Link]

-

LookChem. (n.d.). Cas 111141-02-7,7-(Trifluoromethyl)chroman-4-one. Retrieved from [Link]

-

NAFDAC. (2023). NAFDAC GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS 2023. Retrieved from [Link]

-

SafetyCulture. (2025, August 8). What is GMP | Good Manufacturing Practices. Retrieved from [Link]

-

Pharma World K. (2022, March 3). Certificate of Analysis Requirements [Video]. YouTube. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 7-(trifluoromethyl)chroman-4-one | CAS#:111141-02-7. Retrieved from [Link]

-

ChemUniverse. (n.d.). 7-(TRIFLUOROMETHYL)CHROMAN-4-ONE [P82775]. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

-

Purdue University. (2025, January 7). Altman lab discovers chemical method impacting pharmacy, beyond. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of a New Trifluoromethylketone Analogue of L-Arginine and Contrasting Inhibitory Activity Against Human Arginase I and Histone Deacetylase 8. Retrieved from [Link]

-

ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Retrieved from [Link]

-

ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

-

ResearchGate. (2020, January 29). (PDF) Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Altman lab discovers chemical method impacting pharmacy, beyond | Purdue University College of Pharmacy [pharmacy.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 5. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 7. alliancechemical.com [alliancechemical.com]

- 8. Certificate of analysis - Wikipedia [en.wikipedia.org]

- 9. artsyltech.com [artsyltech.com]

- 10. sampanenterprises.com [sampanenterprises.com]

- 11. Good Manufacturing Practices • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 12. safetyculture.com [safetyculture.com]

- 13. nafdac.gov.ng [nafdac.gov.ng]

Safety data sheet and handling precautions for 8-(Trifluoromethyl)chroman-4-one

An In-depth Technical Guide: Safety and Handling of 8-(Trifluoromethyl)chroman-4-one

Authored For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Foreword: A Proactive Approach to Chemical Safety

In modern drug discovery and materials science, fluorinated scaffolds like this compound are indispensable tools. The trifluoromethyl group (-CF3) is a powerful modulator of a molecule's pharmacokinetic and physicochemical properties, often enhancing metabolic stability and binding affinity.[1] However, the very electronic characteristics that make this moiety valuable can also impart specific reactivity and biological activity that demand a rigorous and informed approach to laboratory safety.

This guide is structured to move beyond the standard format of a Safety Data Sheet (SDS). It aims to provide a deeper, mechanistic understanding of the potential hazards associated with this compound and to detail the causality behind the recommended handling protocols. By fostering a comprehensive understanding of the risks, we empower researchers to not only protect themselves but also to ensure the integrity and reproducibility of their scientific work.

Compound Identity and Physicochemical Profile

A thorough understanding of a chemical's physical properties is the foundation of a robust risk assessment. These properties dictate its behavior in the laboratory environment and inform the necessary control measures.

| Property | Value | Source & Implication |

| Molecular Formula | C₁₀H₇F₃O₂ | [2] Defines the elemental composition. |

| Molecular Weight | 216.16 g/mol | [2][3] Critical for accurate gravimetric analysis and solution preparation. |

| Appearance | Solid (likely white to off-white powder) | The powdered form presents a significant inhalation risk if aerosolized. |

| Purity | ≥97% | [3] Be aware that impurities may have their own distinct and uncharacterized hazards. |

| Boiling Point | ~320.8 °C at 760 mmHg | [4] Indicates low volatility at room temperature, but thermal decomposition can occur at elevated temperatures, potentially releasing toxic fumes.[5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [6] Avoid co-storage and mixing with these substances to prevent vigorous, potentially hazardous reactions. |

Hazard Identification and Mechanistic Rationale

While a specific, harmonized GHS classification for this compound is not universally established, data from suppliers of structurally analogous compounds provide a clear and consistent hazard profile.[4][7]

-

Signal Word: Warning

Anticipated GHS Hazard Statements:

-

H302: Harmful if swallowed.

The "Why" Behind the Warnings:

-

Dermal and Ocular Irritation: The chroman-4-one core contains a ketone, an electrophilic center. This, combined with the electron-withdrawing effects of the trifluoromethyl group on the aromatic ring, can make the compound reactive toward biological nucleophiles found in the proteins and tissues of the skin and eyes, leading to irritation.

-

Respiratory Irritation: As a fine powder, the primary risk is the inhalation of airborne particles. These particles can cause mechanical irritation to the mucous membranes of the nose, throat, and upper respiratory tract.[8]

-

Oral Toxicity: Many synthetic organic molecules of this size and functionality can be harmful if ingested. The metabolic fate of such compounds is often unknown and could potentially lead to the formation of toxic metabolites.

The Hierarchy of Controls: A Foundational Safety Strategy

Effective laboratory safety prioritizes engineering and administrative controls to minimize hazard exposure at the source. Personal Protective Equipment (PPE) is essential but should always be considered the final line of defense.